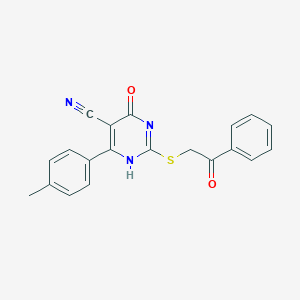![molecular formula C24H17ClN6 B292212 3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B292212.png)
3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine inhibits CK2 activity by binding to the ATP-binding site of the kinase. This prevents the transfer of phosphate groups from ATP to the substrate, leading to the inhibition of CK2 activity. In addition, 3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine has also been shown to enhance the cytotoxicity of chemotherapeutic agents in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine is its high potency and specificity for CK2 inhibition. This makes it a useful tool for studying the role of CK2 in various cellular processes and for developing anti-cancer agents. However, 3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for research on 3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine, including:
1. Development of more potent and selective CK2 inhibitors based on the structure of 3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine.
2. Investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and inflammation.
3. Evaluation of the efficacy of 3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine in combination with other anti-cancer agents in preclinical and clinical studies.
4. Development of new formulations of 3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine to improve its solubility and reduce its toxicity.
5. Investigation of the pharmacokinetics and pharmacodynamics of 3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine in animal models and humans.
Conclusion:
In conclusion, 3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine is a potent inhibitor of CK2 that has been widely used in scientific research. 3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine has various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine has potential as an anti-cancer agent and has several future directions for research, including the development of more potent and selective CK2 inhibitors and the evaluation of its efficacy in combination with other anti-cancer agents.
Métodos De Síntesis
The synthesis of 3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine involves the reaction of 3-chloroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with diphenylpyrazolone to form the azo compound, which is subsequently treated with ammonium acetate to give 3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine.
Aplicaciones Científicas De Investigación
3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine has been extensively used in scientific research as a potent inhibitor of CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell cycle progression, DNA damage response, and apoptosis. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. 3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Propiedades
Fórmula molecular |
C24H17ClN6 |
|---|---|
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
3-[(3-chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C24H17ClN6/c25-18-12-7-13-19(14-18)28-29-22-23(26)30-31-21(17-10-5-2-6-11-17)15-20(27-24(22)31)16-8-3-1-4-9-16/h1-15H,(H2,26,30) |
Clave InChI |
WNOPDUXGHQMKRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C(C(=NN23)N)N=NC4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=C(C(=NN23)N)N=NC4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292130.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B292132.png)

![6-ethyl-2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B292135.png)
![2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B292137.png)
![3-amino-7-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile](/img/structure/B292139.png)
![Ethyl 6-cyano-7-(4-methoxyphenyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292142.png)
![Ethyl 6-cyano-5-oxo-1-phenyl-7-(2-phenylethyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292144.png)
![Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292145.png)
![Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292146.png)
![Ethyl 6-cyano-7-ethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292147.png)
![Ethyl 6-cyano-1-(2-fluorophenyl)-5-oxo-7-(2-phenylethyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292148.png)
![Ethyl 6-cyano-7-ethyl-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292149.png)
![2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B292150.png)